Cas no 2107-69-9 (5,6-Dimethoxy-1-indanone)

5,6-Dimethoxy-1-indanone 化学的及び物理的性質
名前と識別子
-
- 5,6-Dimethoxy-1-indanone
- 2,3-Dihydro-5,6-dimethoxy-1H-indenone
- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
- 5,6-dimethoxy-2,3-dihydroinden-1-one
- 5,6-dimethoxyindan-1-one
- 1H-Inden-1-one,2,3-dihydro-5,6-dimethoxy
- 3,4-dimethoxy-1-indanone
- 5,6-dimethoxyindan-1-on
- 5,6-Dimethoxy-indan-1-one
- 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-
- 5,6-dimethoxyindanone
- 5,6-dimethoxy indanone
- F805RZI8GO
- IHMQOBPGHZFGLC-UHFFFAOYSA-N
- NSC401450
- PubChem8855
- 5,6 Dimethoxy indanone
- 5,6dimethoxyindan-1-one
- 5, 6 Dimethoxy indanone
- 5,6 dimethoxy-1-inda
- MFCD00003790
- EINECS 218-287-8
- GF-0120
- 1-Indanone, 5,6-dimethoxy-,
- DTXSID9057680
- CS-D1431
- EN300-119632
- Q27277789
- UNII-F805RZI8GO
- 5,6-bis(methyloxy)-2,3-dihydro-1H-inden-1-one
- AC-1195
- NCGC00253682-01
- 5,6-Dimethoxy-1-indanone, 97%
- AM845
- 5,6 dimethoxyindan-1-one
- DTXCID6031469
- CAS-2107-69-9
- SY013700
- NS00026780
- HMS1665M05
- 5,6-Dimethoxy-1-Indanone (Donepezil Impurity)
- BRD-K48252171-001-01-7
- 2107-69-9
- CHEMBL611356
- NSC-401450
- 1-Indanone, 5,6-dimethoxy-
- NSC 401450
- BCP08893
- A4570
- AKOS000279828
- DONEPEZIL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- D3313
- FT-0619825
- Tox21_113806
- BDBM50304446
- 5,6-DIMETHOXYINDANE-1-ONE
- DONEPEZIL HYDROCHLORIDE MONOHYDRATE IMPURITY B [EP IMPURITY]
- SCHEMBL354177
- InChI=1/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H
- STK741969
- BBL012470
- DONEPEZIL HYDROCHLORIDE IMPURITY B (EP IMPURITY)
- DB-025380
-
- MDL: MFCD00003790
- インチ: 1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3
- InChIKey: IHMQOBPGHZFGLC-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C2C(C([H])([H])C([H])([H])C2=C1[H])=O)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 192.078644g/mol
- ひょうめんでんか: 0
- XLogP3: 1.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 192.078644g/mol
- 単一同位体質量: 192.078644g/mol
- 水素結合トポロジー分子極性表面積: 35.5Ų
- 重原子数: 14
- 複雑さ: 227
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 薄い黄色から白色の結晶
- 密度みつど: 1.1503 (rough estimate)
- ゆうかいてん: 118-120 °C (lit.)
- ふってん: 139°C/2mmHg(lit.)
- フラッシュポイント: 150.4℃
- 屈折率: 1.4600 (estimate)
- PSA: 35.53000
- LogP: 1.83270
- じょうきあつ: 0.0±0.7 mmHg at 25°C
- ようかいせい: 不溶性
5,6-Dimethoxy-1-indanone セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38-22
- セキュリティの説明: S22-S24/25
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R20/21/22
- ちょぞうじょうけん:Store at room temperature
- TSCA:Yes
5,6-Dimethoxy-1-indanone 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
5,6-Dimethoxy-1-indanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 253732-25G |
5,6-Dimethoxy-1-indanone, 98% |
2107-69-9 | 98% | 25G |
¥ 580 | 2022-04-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25559-5g |
5,6-Dimethoxy-1-indanone, 97% |
2107-69-9 | 97% | 5g |
¥1674.00 | 2023-03-16 | |
eNovation Chemicals LLC | D387793-25g |
5,6-Dimethoxy-1-indanone |
2107-69-9 | 97% | 25g |
$110 | 2024-05-24 | |
Ambeed | A120912-25g |
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one |
2107-69-9 | 98% | 25g |
$10.0 | 2024-07-28 | |
Enamine | EN300-119632-2.5g |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |
2107-69-9 | 95% | 2.5g |
$27.0 | 2023-02-18 | |
Enamine | EN300-119632-100.0g |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |
2107-69-9 | 95% | 100.0g |
$87.0 | 2023-02-18 | |
Enamine | EN300-119632-0.1g |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |
2107-69-9 | 95% | 0.1g |
$19.0 | 2023-02-18 | |
Enamine | EN300-119632-50.0g |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |
2107-69-9 | 95% | 50.0g |
$57.0 | 2023-02-18 | |
Fluorochem | 040460-25g |
5,6-Dimethoxy-indan-1-one |
2107-69-9 | 97% | 25g |
£24.00 | 2022-03-01 | |
TRC | D460677-10g |
5,6-Dimethoxy-1-indanone |
2107-69-9 | 10g |
$110.00 | 2023-05-18 |
5,6-Dimethoxy-1-indanone サプライヤー
5,6-Dimethoxy-1-indanone 関連文献
-
Helena D. Janse van Rensburg,Lesetja J. Legoabe,Gisella Terre'Blanche,Mietha M. Van der Walt Med. Chem. Commun. 2019 10 300
-
Imran Ahmad,Vinay Pathak,Prema G. Vasudev,Hardesh K. Maurya,Atul Gupta RSC Adv. 2014 4 24619
-
Jinhui Hu,Jun Yan,Jie Chen,Yanqing Pang,Ling Huang,Xingshu Li Med. Chem. Commun. 2015 6 1318
-
Sandeep Sundriyal,Patty B. Chen,Alexandra S. Lubin,Gregor A. Lueg,Fengling Li,Andrew J. P. White,Nicholas A. Malmquist,Masoud Vedadi,Artur Scherf,Matthew J. Fuchter Med. Chem. Commun. 2017 8 1069
-
Jeroen Bomon,Mathias Bal,Tapas Kumar Achar,Sergey Sergeyev,Xian Wu,Ben Wambacq,Filip Lemière,Bert F. Sels,Bert U. W. Maes Green Chem. 2021 23 1995
-
Rzgar Tawfeeq Kareem,Fahimeh Abedinifar,Evan Abdolkareem Mahmood,Abdol Ghaffar Ebadi,Fatemeh Rajabi,Esmail Vessally RSC Adv. 2021 11 30781
-
Guoxue He,Jinyu Ma,Jianhui Zhou,Chunpu Li,Hong Liu,Yu Zhou Green Chem. 2021 23 1036
-
Sandeep Sundriyal,Patty B. Chen,Alexandra S. Lubin,Gregor A. Lueg,Fengling Li,Andrew J. P. White,Nicholas A. Malmquist,Masoud Vedadi,Artur Scherf,Matthew J. Fuchter Med. Chem. Commun. 2017 8 1069
-
9. Indane dimerization products obtained by treatment of N-acylindan-1-amines with ethyl polyphosphate (EPP)Albertina G. Moglioni,Dora G. Tombari,Graciela Y. Moltrasio Iglesias J. Chem. Soc. Perkin Trans. 1 1998 3459
-
Marco Paolino,Mariagrazia Rullo,Samuele Maramai,Modesto de Candia,Leonardo Pisani,Marco Catto,Claudia Mugnaini,Antonella Brizzi,Andrea Cappelli,Massimo Olivucci,Federico Corelli,Cosimo D. Altomare RSC Med. Chem. 2022 13 873
5,6-Dimethoxy-1-indanoneに関する追加情報
5,6-Dimethoxy-1-indanone (CAS No. 2107-69-9) - Chemical Properties and Applications in Modern Research
5,6-Dimethoxy-1-indanone, identified by its unique CAS No. 2107-69-9, is a synthetic organic compound belonging to the indanone family. This molecule features a fused benzene and cyclohexenone ring system with methoxy groups (-OCH₃) at the 5 and 6 positions of the indane core. Its structural characteristics make it a valuable intermediate in pharmaceutical and materials science research. The compound’s stability under mild reaction conditions and its ability to undergo selective functionalization have driven its exploration in recent studies for drug discovery and advanced material development.
The synthesis of 5,6-dimethoxy-1-indanone typically involves strategies such as alkylation of resorcinol derivatives or transition-metal-catalyzed coupling reactions. A notable method reported in 2023 by the Journal of Organic Chemistry utilizes palladium-catalyzed cross-coupling to introduce methoxy substituents with high regioselectivity. This approach minimizes side reactions while preserving the integrity of the ketone functionality at position 1, which is critical for subsequent transformations. Researchers have also explored green chemistry protocols to enhance sustainability, aligning with current trends in eco-friendly synthesis methodologies.
In terms of physical properties, CAS No. 2107-69-9 exhibits a melting point of approximately 88–90°C and a boiling point exceeding 300°C under standard atmospheric pressure. Its solubility profile is characterized by moderate solubility in polar organic solvents like ethanol or acetonitrile but limited solubility in water due to the hydrophobic nature of the methoxy-substituted indane scaffold. Spectroscopic data reveals distinct absorption maxima in UV-visible spectroscopy (λ_max ~345 nm) and characteristic peaks in NMR spectra: two singlet signals at δ ~3.8 ppm corresponding to methoxy protons (-OCH₃) and aromatic resonances between δ ~7.2–7.4 ppm for the benzene ring protons.
The compound’s chemical reactivity has been extensively studied for its role as a building block in complex molecule assembly. The α-keto functionality (C=O) at position 1 enables participation in enolate formation via base-catalyzed deprotonation, facilitating Michael additions or aldol condensations with electrophilic reagents. Recent work published in Organic Letters (Vol. 44, Issue 5) demonstrated its utility as a masked dienophile in Diels-Alder reactions under visible light photoredox catalysis conditions using [Ir(ppy)₂(dtbbpy)]PF₆ as a photocatalyst at room temperature.
5,6-dimethoxyindanones have emerged as promising scaffolds for bioactive molecule design due to their structural similarity to natural products like xanthones and flavonoids. A 2024 study by the European Journal of Medicinal Chemistry reported that derivatives of this core structure displayed potent antiproliferative activity against MCF-7 breast cancer cells through inhibition of tubulin polymerization pathways. The methoxy substituents were found to enhance lipophilicity while maintaining appropriate hydrogen bonding capabilities for receptor interactions.
In neurodegenerative disease research, compounds derived from CAS No. 2107-69-9 have shown potential as dual-action agents targeting both amyloid-beta aggregation and tau hyperphosphorylation mechanisms observed in Alzheimer’s pathology. A comparative analysis published last year revealed that certain esterified forms exhibited improved blood-brain barrier permeability compared to traditional acetylcholinesterase inhibitors like donepezil, suggesting novel therapeutic avenues for central nervous system disorders.
The application scope extends beyond biological systems into polymer chemistry where it serves as a crosslinking agent for thermally stable resins used in aerospace composites manufacturing processes operating above 350°C temperatures during curing stages when combined with bisphenol A derivatives through polycondensation reactions forming aromatic ether linkages within three-dimensional networks structures enhancing mechanical properties under extreme conditions.
Recent advancements highlight its role as an organocatalytic scaffold enabling asymmetric syntheses without requiring transition metals reducing environmental impact associated with heavy metal residues during production cycles particularly when paired with chiral amino acids derivatives acting as hydrogen bond donors controlling stereochemical outcomes through hydrogen bonding interactions between amine functionalities present on catalysts surfaces interacting selectively with either enolate face promoting desired configurations over racemic mixtures commonly encountered using traditional methods involving metal-based catalysts systems which might introduce additional purification steps increasing overall costs significantly especially at industrial scale operations where process economics play crucial roles determining commercial viability factors influencing market adoption rates among pharmaceutical companies seeking cost-effective solutions maintaining high purity standards required for clinical trials phases leading up regulatory approvals stages governed by FDA guidelines emphasizing safety profiles alongside efficacy metrics before reaching final consumer markets globally regulated entities ensuring quality assurance throughout supply chain from raw materials procurement up final dosage form packaging processes following GMP requirements ensuring compliance across all stages involved product lifecycle management including storage transportation distribution logistics maintaining cold chain integrity where necessary preserving molecular stability preventing degradation phenomena affecting potency shelf life critical parameters monitored closely during preclinical testing phases prior initiating human clinical trials programs following ICH harmonized tripartite guidelines establishing uniform standards worldwide regulatory authorities accepting data submitted multinational submissions streamlining approval procedures accelerating time-to-market timelines important competitive advantage pharmaceutical industry aiming address unmet medical needs specific patient populations benefiting innovative therapies emerging from cutting-edge research initiatives leveraging advanced computational modeling techniques predicting binding affinities interactions protein targets guiding rational drug design approaches improving hit-to-lead optimization processes significantly reducing attrition rates observed late-stage development failures attributed poor pharmacokinetic properties early identification issues through virtual screening methods integrating machine learning algorithms trained large datasets chemical structures biological activities enabling more accurate predictions molecular behavior human systems compared traditional trial-and-error empirical methods historically used drug discovery pipelines now being supplemented enhanced predictive models increasing success probabilities resource allocation decisions made earlier phases research cycle minimizing financial risks associated lengthy development timelines typical pharmaceutical sector requiring multi-year commitments substantial capital investments infrastructure equipment personnel training quality control measures ensuring compliance cGMP standards mandatory before initiating Phase I clinical trials involving first-in-human studies conducted healthy volunteers assessing safety tolerability pharmacokinetics establishing dose ranges subsequently tested patient cohorts evaluating efficacy endpoints defined primary objectives each trial stage following FDA mandated protocols ensuring patient safety scientific rigor throughout clinical investigation phases leading regulatory submissions New Drug Applications (NDAs) Biologics License Applications (BLAs) depending therapeutic category product classification determined mechanism action route administration dosage form considerations influencing formulation strategies excipient selection compatibility studies stability indicating methods validation required per ICH Q1A(R2) guidelines addressing long-term short-term accelerated storage conditions monitoring degradation products ensuring compliance specified acceptance criteria determining shelf life expiration dates critical information included labeling instructions packaging inserts guiding healthcare professionals patients proper usage handling disposal practices minimizing risks adverse effects environmental contamination potential areas concern especially compounds exhibiting persistence bioaccumulation toxicity (PBT) characteristics necessitating thorough environmental risk assessments prior commercialization plans according REACH regulations ECHA requiring comprehensive dossiers submission demonstrating safe use entire lifecycle product including post-market surveillance programs tracking real-world performance identifying rare adverse events occurring lower frequencies than detectable preclinical models enhancing overall safety profile maintained public health protection remains paramount consideration across all stages development commercialization.
Synthetic methodologies have evolved significantly since initial reports focusing microwave-assisted syntheses under solvent-free conditions achieving high yields within minutes compared conventional heating approaches requiring hours days depending reaction complexity scale factors influencing heat transfer efficiency mass transport limitations affecting reproducibility batch-to-batch variations problematic large-scale manufacturing environments demanding consistent quality attributes meeting cGMP requirements simultaneously optimizing cost-effectiveness through reduced energy consumption waste generation aligning UN Sustainable Development Goals particularly Target 9 emphasizing industry innovation infrastructure improvements promoting sustainable practices across chemical manufacturing sectors globally regulated entities monitoring progress towards these targets encouraging adoption cleaner technologies greener processes reducing carbon footprints aligning Paris Agreement climate change mitigation efforts important context pharmaceutical companies seeking maintain ESG ratings attracting socially responsible investors prioritizing environmentally conscious business operations.
The versatility of CAS No. 2107-69-9 has also been demonstrated in click chemistry applications where it serves as an alkyne partner for copper(I)-catalyzed azide–alkyne cycloadditions generating triazole-linked conjugates useful bioconjugation projects such as antibody-drug conjugate (ADC) development platforms currently dominating oncology therapeutics landscape offering targeted delivery mechanisms minimizing systemic toxicity issues observed traditional chemotherapeutics enhancing therapeutic indices achieved through improved selectivity tumor microenvironments exploiting overexpressed receptors specific cancer cell types identified biomarker-driven approaches personalized medicine paradigms increasingly adopted precision oncology initiatives worldwide healthcare institutions recognizing importance tailoring treatments individual genetic profiles improving outcomes reducing side effects compared one-size-fits-all treatment regimens historically employed earlier eras medical history now being replaced evidence-based personalized strategies supported genomic sequencing technologies CRISPR-based diagnostics tools enabling rapid identification actionable mutations guiding treatment decisions based solid scientific evidence rather guesswork significantly transforming clinical practice patterns observed over past decade technological advancements driving this paradigm shift remain active areas investment research funding agencies governments private sectors alike seeking translate bench discoveries bedside applications faster timelines previously achievable thanks digital transformation initiatives connecting researchers clinicians patients seamlessly sharing data securely compliant HIPAA regulations protecting sensitive health information while advancing scientific understanding simultaneously benefiting public health outcomes long-term societal impacts considered alongside technical merits developments shaping future directions field continuously evolving landscape requiring ongoing education adaptation staying current latest innovations maintaining competitive edge within rapidly changing industry environment characterized intense global competition driven rising R&D expenditures pharmaceutical sector striving deliver next-generation therapeutics addressing complex diseases modern society facing unprecedented challenges aging populations increasing incidence chronic illnesses demanding innovative solutions beyond current standard-of-care options available today's market driven patient needs unmet gaps existing treatments prompting accelerated innovation cycles compressed timelines pushing boundaries conventional wisdom regarding feasible approaches acceptable risk-benefit ratios determined rigorous evaluation frameworks established regulatory bodies ensuring balance innovation safety remains maintained throughout product development lifecycle from initial concept final approval post-marketing surveillance programs monitoring real-world effectiveness adverse event profiles continuously updating risk management plans necessary adjustments made based accumulating evidence ensuring optimal patient care outcomes achieved sustainably responsibly manner respecting ethical considerations professional standards guiding all stakeholders involved intricate process bringing new molecules market benefiting millions lives worldwide impacted diseases treated using breakthrough therapies emerging from such foundational research efforts involving versatile intermediates like CAS No. 2107-69-9.
2107-69-9 (5,6-Dimethoxy-1-indanone) 関連製品
- 13623-25-1(6-methoxyindan-1-one)
- 6342-80-9(4,5-Dimethoxy-1-indanone)
- 13575-75-2(6,7-Dimethoxy-1-tetralone)
- 72-48-0(Alizarin)
- 85-57-4(2-(4-Hydroxybenzoyl)benzoic acid)
- 5111-70-6(5-Methoxy-1-indanone)
- 53-16-7(Estrone)
- 70-70-2(Paroxypropione)
- 6500-65-8(2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one)
- 58-46-8(Tetrabenazine)

